![molecular formula C51H69NO31 B028609 Acarbose Tridecaacetate CAS No. 117065-98-2](/img/structure/B28609.png)
Acarbose Tridecaacetate
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Overview
Description
Synthesis Analysis
Acarbose and its analogues, including Acarbose Tridecaacetate, are synthesized through complex chemical processes. The oligosaccharide domain of Acarbose has been synthesized using maltosidic acceptors and a new D-fucopyranosyl donor, highlighting the intricate steps involved in creating such molecules. Subsequent modifications lead to derivatives like this compound, showcasing advancements in synthetic chemistry aimed at improving drug efficacy and specificity (Périon et al., 2003).
Molecular Structure Analysis
The molecular structure of Acarbose comprises a pseudo-tetrasaccharide core with a complex arrangement of hydroxyl groups, which are crucial for its inhibitory action on alpha-glucosidase enzymes. Derivatives like this compound are modified at specific sites to enhance their interaction with the enzyme, which may involve alterations in the spatial arrangement of these hydroxyl groups and the addition of acetyl groups to improve pharmacokinetic properties. These modifications are designed to enhance the drug's efficacy and reduce gastrointestinal side effects commonly associated with Acarbose (Goldsmith et al., 1987).
Mechanism of Action
Target of Action
Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .
Mode of Action
Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .
Biochemical Pathways
The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .
Pharmacokinetics
Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .
Result of Action
The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .
Action Environment
The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .
Safety and Hazards
Future Directions
Acarbose, the parent compound of Acarbose Tridecaacetate, has been used to treat type 2 diabetes for about 30 years . With the rise of type 2 diabetes worldwide, the market demand for Acarbose has also increased . Future research may focus on improving the biosynthesis of Acarbose and its derivatives, as well as exploring their potential therapeutic applications .
properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYMLFJKYFQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69NO31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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